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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of lactose octaacetate and sucrose octaacetate,

two acetylated sugars utilized for their bitter taste properties in various scientific and industrial

applications. This document summarizes their chemical properties, compares their bitterness

profiles based on available data, outlines relevant experimental methodologies, and illustrates

the underlying biological pathways.

Introduction
Lactose octaacetate and sucrose octaacetate are fully acetylated derivatives of their

respective disaccharides, lactose and sucrose. This chemical modification dramatically alters

their taste profile from sweet to bitter. While both compounds are employed as bitterants, their

intensity and receptor interactions differ, making them suitable for distinct applications in

research, pharmaceuticals, and consumer products. Sucrose octaacetate is notably recognized

for its intense bitterness and serves as a common standard in taste research. Lactose
octaacetate is also known to be bitter, although it is generally reported to be less potent.

Chemical and Physical Properties
A summary of the key chemical and physical properties of lactose octaacetate and sucrose

octaacetate is presented in Table 1. Both compounds share the same molecular formula and

molecular weight but differ in the linkage of their monosaccharide units, which influences their

three-dimensional structure and interaction with bitter taste receptors.
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Property Lactose Octaacetate Sucrose Octaacetate

Molecular Formula C₂₈H₃₈O₁₉ C₂₈H₃₈O₁₉

Molecular Weight 678.59 g/mol 678.59 g/mol

Appearance White to faint yellow powder Colorless crystalline solid

CAS Number 23973-20-8 126-14-7

Synonyms
Octa-O-acetyl-D-lactose,

Peracetylated lactose
Octa-O-acetylsucrose, SOA

Comparative Analysis of Bitterness
The primary application of both lactose octaacetate and sucrose octaacetate is as aversive

agents or bitter standards. However, their bitterness intensity differs significantly based on

available qualitative and quantitative data.

Quantitative Bitterness Data
Direct comparative studies providing a side-by-side quantitative analysis of the bitterness of

lactose octaacetate and sucrose octaacetate are limited in publicly available literature.

However, data from individual studies allow for an indirect comparison. Sucrose octaacetate is

well-characterized as an intensely bitter compound, while lactose octaacetate is described as

having a slight to moderate bitter taste[1].

Parameter Lactose Octaacetate Sucrose Octaacetate

Qualitative Bitterness Slightly bitter[1] Intensely bitter[2][3][4]

Bitter Recognition Threshold Not available 0.068 mM

Bitter Taste Receptor (TAS2R) Activation
The perception of bitter taste is mediated by a family of G protein-coupled receptors known as

TAS2Rs. To date, specific human bitter taste receptor interactions have been identified for

sucrose octaacetate.
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Compound
Known Human Bitter Taste Receptor
Targets

Lactose Octaacetate Not yet identified in available literature.

Sucrose Octaacetate hTAS2R46

Experimental Protocols
The evaluation of bitterness is conducted through sensory analysis involving human taste

panels and in vitro assays using cell lines expressing bitter taste receptors.

Sensory Analysis: Determination of Bitterness
Threshold
Objective: To determine the minimum concentration at which the bitter taste of a compound is

detectable (detection threshold) and recognizable (recognition threshold).

Methodology:

Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists

are trained to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami)

using standard solutions (e.g., quinine for bitterness).

Sample Preparation: A series of aqueous solutions of the bitter compound (lactose
octaacetate or sucrose octaacetate) are prepared in ascending concentrations.

Testing Procedure: The "ascending forced-choice" method is commonly used. For each

concentration step, panelists are presented with three samples, two of which are plain water

and one containing the bitter compound. They are asked to identify the "odd" sample.

Data Analysis: The individual threshold is determined as the lowest concentration at which

the panelist correctly identifies the bitter sample in a set number of consecutive

presentations. The group's threshold is calculated as the geometric mean of the individual

thresholds.

In Vitro Assay: Bitter Taste Receptor Activation
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Objective: To identify which TAS2R(s) are activated by a bitter compound and to quantify the

dose-response relationship.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and

transiently transfected with a plasmid encoding a specific human TAS2R and a G-protein

chimera (e.g., Gα16gust45) that couples to the calcium signaling pathway.

Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM).

Compound Application: The bitter compound is applied to the cells at various concentrations.

Signal Detection: Changes in intracellular calcium levels upon compound application are

measured using a fluorescence plate reader. An increase in fluorescence indicates receptor

activation.

Data Analysis: The fluorescence data is used to generate dose-response curves and

calculate the EC₅₀ (half-maximal effective concentration) value, which represents the

compound's potency for a specific receptor.

Signaling Pathway and Experimental Workflow
Bitter Taste Transduction Pathway
Bitter compounds like lactose octaacetate and sucrose octaacetate bind to TAS2Rs on the

surface of taste receptor cells. This binding event initiates a downstream signaling cascade,

leading to neurotransmitter release and the perception of bitterness in the brain.
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Caption: Simplified signaling cascade of bitter taste perception.

Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of lactose
octaacetate and sucrose octaacetate as bitter taste agents.
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Caption: Workflow for comparing bitter taste agents.

Conclusion
Sucrose octaacetate stands out as a potent and well-characterized bitter agent, with a known

human taste receptor, hTAS2R46. Its intense bitterness makes it a suitable aversive agent and

a standard for bitterness in sensory studies. Lactose octaacetate is also recognized for its

bitter taste, although qualitative descriptions suggest it is less intense than sucrose

octaacetate. The lack of a reported bitterness threshold and identified specific TAS2R for

lactose octaacetate highlights an area for future research. For applications requiring intense

bitterness, sucrose octaacetate is the more documented choice. Lactose octaacetate may be

considered for applications where a milder bitter taste is desired. Further quantitative sensory

and in vitro studies are necessary to fully elucidate the comparative bitterness profile of lactose
octaacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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